1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole
Description
This compound features a benzimidazole core substituted at position 1 with a methyl group and at position 2 with a sulfanyl-methyl-tetrazole moiety. The tetrazole ring is further substituted at position 1 with a 3-(trifluoromethyl)phenyl group. Its structure combines pharmacophores known for diverse biological activities:
Properties
Molecular Formula |
C17H13F3N6S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-methyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]benzimidazole |
InChI |
InChI=1S/C17H13F3N6S/c1-25-14-8-3-2-7-13(14)21-16(25)27-10-15-22-23-24-26(15)12-6-4-5-11(9-12)17(18,19)20/h2-9H,10H2,1H3 |
InChI Key |
XSKVHVWIEKJYFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Tetrazole Ring: This can be accomplished by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thioether Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzimidazole core and the trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Tetrazole Hybrids
CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid)
- Structural Differences :
- CV-11974 includes a biphenyl-tetrazole system and a carboxylic acid group, while the target compound uses a methylsulfanyl linkage and a 3-(trifluoromethyl)phenyl substituent.
- Pharmacological Activity :
2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives
- Key Similarities :
- Both compounds integrate benzimidazole and tetrazole motifs.
- Key Differences: These derivatives include an additional biphenyl system and amino substituents, which enhance binding to angiotensin II receptors . The target compound’s trifluoromethyl group may improve membrane permeability relative to these derivatives.
Tetrazole-Containing Urea Derivatives
1-(4-Chloro-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 2.27)
- Structural Overlap :
- Shares the 3-(trifluoromethyl)phenyl and tetrazole groups with the target compound.
- Functional Differences :
1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 2.29)
Sulfanyl-Linked Heterocycles
5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole
- Structural Comparison :
- Both compounds feature a sulfanyl (thioether) linkage.
- Key Distinction: The target compound’s sulfanyl group connects a benzimidazole and tetrazole, whereas this analog links tetrazole to a fluorophenethyl group .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-Methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole core, a trifluoromethyl group, and a tetrazole ring, which contribute to its unique chemical properties and biological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C17H13F3N6S
- Molecular Weight: 390.4 g/mol
- IUPAC Name: 1-methyl-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]benzimidazole
- Canonical SMILES: CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl group enhances lipophilicity and stability, allowing for better membrane penetration and bioavailability. The tetrazole ring is known for its ability to form hydrogen bonds, facilitating interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds similar to 1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
- The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Antifungal Activity
The compound has also shown promising antifungal properties:
- Studies have indicated that derivatives of benzimidazole with similar structural motifs possess antifungal activity against Candida species, with MIC values reported between 1.6 µg/mL to 25 µg/mL .
- The presence of hydrophobic groups in the structure enhances its efficacy against various fungal pathogens.
Anticancer Potential
There is emerging evidence suggesting that this compound may have anticancer properties:
- Research has indicated that benzimidazole derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell proliferation and survival .
- Further investigation is required to elucidate the specific mechanisms by which this compound exerts its anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
